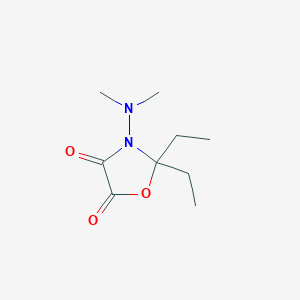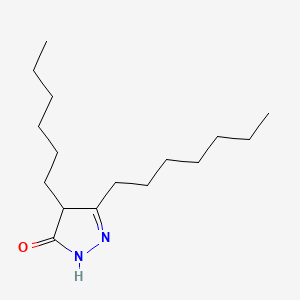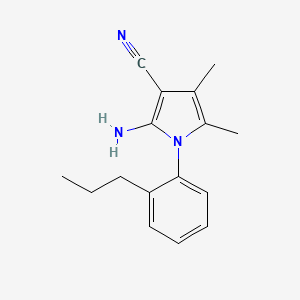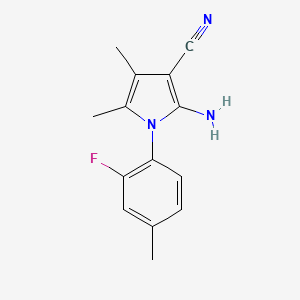![molecular formula C9H15NO B12889061 (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-95-3](/img/structure/B12889061.png)
(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole is a heterocyclic compound that features a unique structure with an isoxazole ring fused to a cyclooctane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctene with nitrones under photochemical conditions to form the desired isoxazole ring . The reaction conditions often include the use of a singlet sensitizer such as methyl benzoate and solvents like diethyl ether and hexanes .
Industrial Production Methods
Industrial production of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry setups for photochemical reactions can enhance the efficiency and yield of the compound . This method allows for continuous production and better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring but differ in the substituents and ring fusion, leading to different properties and applications.
Cyclooctane derivatives: These compounds have the cyclooctane ring but lack the isoxazole ring, resulting in different reactivity and uses.
The uniqueness of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole lies in its fused ring structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
61080-95-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9+/m0/s1 |
Clave InChI |
IDFGIBGRCXNVSC-DTWKUNHWSA-N |
SMILES isomérico |
C1CCC[C@@H]2[C@@H](CC1)C=NO2 |
SMILES canónico |
C1CCCC2C(CC1)C=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


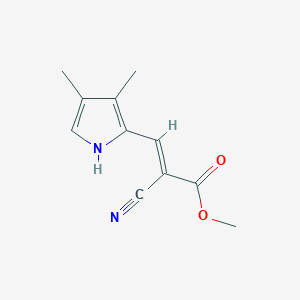
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)

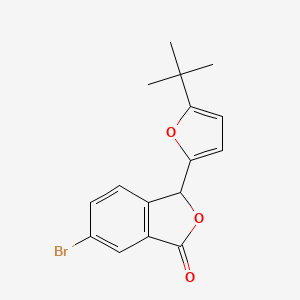
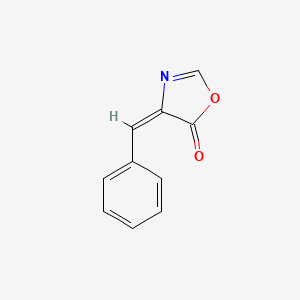

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)

